Distinct Glycosylation Site Fingerprint Across GaNTase-T1, -T2, and -T3 vs. MUC2 and MUC1 Peptides Lacking This Defined Hierarchy
When the MUC5AC motif peptide (GTTPSPVPTTSTTSAP) is incubated with recombinant GaNTase-T1, -T2, and -T3 under standardized in vitro conditions (pH 7.4, 37°C, 3-24 h), each isoform transfers GalNAc to a distinct, non-redundant set of sites: GaNTase-T1 glycosylates positions Thr2 and Thr13; GaNTase-T2 glycosylates exclusively Thr9; GaNTase-T3 glycosylates Thr2, Thr3, and Thr13 [1]. In contrast, MUC2 peptide (PTTTPISTTTMVTPTPTPTC) and MUC1 tandem-repeat peptide show no activity with GaNTase-T2, -T3, or -T4 [2]. A maximum of three GalNAc residues is transferred into MUC5AC motif peptide, versus variable stoichiometry with other mucin peptides [1]. This site-resolved fingerprint, determined by capillary electrophoresis, MALDI-MS, and Edman degradation, provides a documented map of O-glycosylation initiation that is not available for MUC1 or MUC2 motif peptides at comparable resolution [1].
| Evidence Dimension | GaNTase isoform-specific glycosylation site preference (Thr position number) |
|---|---|
| Target Compound Data | MUC5AC (GTTPSPVPTTSTTSAP): T1 → Thr2, Thr13; T2 → Thr9; T3 → Thr2, Thr3, Thr13; max 3 GalNAc residues [1] |
| Comparator Or Baseline | MUC2 (PTTTPISTTTMVTPTPTPTC): recognized by T1 only; no activity with T2, T3, or T4 [2] |
| Quantified Difference | MUC5AC peptide recognized by 3 of 4 tested isoforms with distinct site specificity; MUC2 peptide recognized by 1 of 4 isoforms without defined site hierarchy |
| Conditions | In vitro reaction, recombinant murine GaNTase-T1/-T2/-T3, pH 7.4, 37°C, 3-24 h; products resolved by CE, characterized by MALDI-MS and Edman degradation [1] |
Why This Matters
This site-resolved glycosylation map allows researchers to use MUC5AC motif peptide as a calibrated substrate to distinguish overlapping GaNTase isoform activities in tissue extracts, a capability not achievable with MUC1 or MUC2 peptides.
- [1] Tetaert D, Richet C, Soudan B, Boersma A, Degand P, Hennebicq S. Studies of acceptor site specificities for three members of UDP-GalNAc:N-acetylgalactosaminyltransferases by using a synthetic peptide mimicking the tandem repeat of MUC5AC. Carbohydr Res. 2001 Jul 3;333(2):165-71. View Source
- [2] Ten Hagen KG, Fritz TA, Tabak LA. All in the family: the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases. Glycobiology. 2003 Jan;13(1):1R-16R. Table VI. View Source
